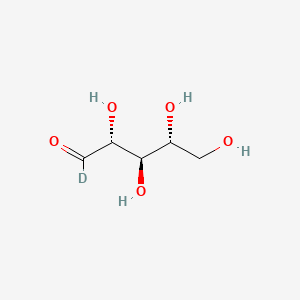

D-Ribose-d

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Ribose-d is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms. It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

準備方法

Synthetic Routes and Reaction Conditions: D-Ribose-d can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the chemical hydrolysis of yeast RNA, which was first identified in 1909 . Another method involves the enzymatic hydrolysis of yeast RNA using bacterial nucleosidase . Additionally, this compound can be synthesized from D-glucose through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods: The industrial production of this compound often involves microbial fermentation. This method has gained popularity due to its efficiency and high yield. Transketolase-deficient mutants of Bacillus species are commonly used in the fermentation process to produce this compound . The fermentation process involves the conversion of glucose to this compound through the pentose phosphate pathway .

化学反応の分析

Types of Reactions: D-Ribose-d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form ribonic acid and reduced to form ribitol . Additionally, this compound can undergo phosphorylation to form ribose-5-phosphate, which is an important intermediate in the pentose phosphate pathway .

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or bromine water can be used to oxidize this compound to ribonic acid.

Reduction: Sodium borohydride is commonly used to reduce this compound to ribitol.

Substitution: Alcohols and acid catalysts can be used to convert this compound to glycosides.

Major Products Formed:

Ribonic Acid: Formed through oxidation.

Ribitol: Formed through reduction.

Glycosides: Formed through substitution reactions with alcohols and acid catalysts.

科学的研究の応用

D-Ribose-d has a wide range of scientific research applications in various fields:

Chemistry:

Biology:

- Plays a crucial role in the synthesis of ribonucleotides, which are essential for the formation of RNA .

Medicine:

- Used as a supplement to enhance energy levels and improve athletic performance .

- Potential benefits for individuals with chronic fatigue syndrome, fibromyalgia, and heart disease .

- Used in the management of congestive heart failure and diabetes .

Industry:

作用機序

D-Ribose-d exerts its effects primarily through its role in the synthesis of adenosine triphosphate. It is involved in the pentose phosphate pathway, where it is converted to ribose-5-phosphate. This intermediate is then used in the synthesis of adenosine triphosphate, which is essential for cellular energy production . Additionally, this compound has been shown to activate adenosine monophosphate-activated protein kinase, which plays a role in cellular energy homeostasis . It also induces the formation of advanced glycation end products, which can activate the NLRP3 inflammasome and lead to glomerular injury .

類似化合物との比較

Arabinose: Another pentose sugar with a similar structure but different biological functions.

Xylose: A pentose sugar found in plant cell walls.

Lyxose: A less common pentose sugar with a different stereochemistry.

Deoxyribose: A structural analog of D-Ribose-d, which is a component of DNA.

This compound stands out due to its critical role in energy production and its potential therapeutic applications in various medical conditions.

特性

分子式 |

C5H10O5 |

|---|---|

分子量 |

151.14 g/mol |

IUPAC名 |

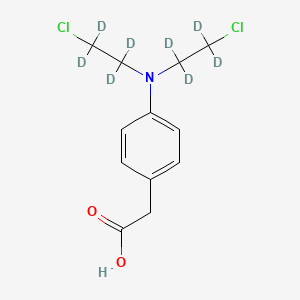

(2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1D |

InChIキー |

PYMYPHUHKUWMLA-CTKLWWRUSA-N |

異性体SMILES |

[2H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

C(C(C(C(C=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。